molecular formula C14H21N3O4S B3130952 1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea CAS No. 346725-07-3

1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea

Cat. No.: B3130952
CAS No.: 346725-07-3
M. Wt: 327.4 g/mol
InChI Key: OWPRPWWNCBJNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a sulfonyl group attached to a methylphenyl ring and a urea moiety linked to a morpholine ring, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea typically involves the following steps:

    Starting Materials: 4-Methylbenzenesulfonyl chloride and 2-(morpholin-4-yl)ethylamine.

    Reaction: The reaction between 4-Methylbenzenesulfonyl chloride and 2-(morpholin-4-yl)ethylamine in the presence of a base such as triethylamine or sodium hydroxide.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are crucial for biological processes.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Methylphenyl)sulfonyl)-3-(2-piperidin-4-ylethyl)urea
  • 1-((4-Methylphenyl)sulfonyl)-3-(2-pyrrolidin-4-ylethyl)urea
  • 1-((4-Methylphenyl)sulfonyl)-3-(2-piperazin-4-ylethyl)urea

Uniqueness

1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea stands out due to its morpholine ring, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-12-2-4-13(5-3-12)22(19,20)16-14(18)15-6-7-17-8-10-21-11-9-17/h2-5H,6-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPRPWWNCBJNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154312
Record name 4-Methyl-N-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346725-07-3
Record name 4-Methyl-N-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346725-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea
Reactant of Route 2
Reactant of Route 2
1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea
Reactant of Route 4
Reactant of Route 4
1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea
Reactant of Route 5
Reactant of Route 5
1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea
Reactant of Route 6
Reactant of Route 6
1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.